Product packaging for 6,8-dibromo-11H-indeno[1,2-b]quinoline(Cat. No.:CAS No. 865658-79-3)

6,8-dibromo-11H-indeno[1,2-b]quinoline

Cat. No.: B2865228
CAS No.: 865658-79-3
M. Wt: 375.063
InChI Key: DPPYXXSUHHCOED-UHFFFAOYSA-N
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Description

6,8-Dibromo-11H-indeno[1,2-b]quinoline is a synthetically versatile brominated indenoquinoline derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a key intermediate for constructing more complex nitrogen-containing heterocycles. Recent research has identified its potential as a DNA intercalating agent. Molecular docking studies indicate that the planar structure of this indenoquinoline derivative allows it to interact with DNA through π-π stacking between base pairs, similar to known anticancer drugs . This effective intercalation, characterized by a strong interface score, positions it as a highly promising lead compound for developing novel targeted therapies, particularly in anticancer and anti-inflammatory drug discovery . The compound is provided for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9Br2N B2865228 6,8-dibromo-11H-indeno[1,2-b]quinoline CAS No. 865658-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dibromo-11H-indeno[1,2-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2N/c17-12-7-11-6-10-5-9-3-1-2-4-13(9)15(10)19-16(11)14(18)8-12/h1-4,6-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPYXXSUHHCOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC4=C(C=C(C=C4C=C31)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Indeno 1,2 B Quinoline Derivatives

Pioneering Synthetic Routes to the Indeno[1,2-b]quinoline System

Established name reactions for quinoline (B57606) synthesis form the foundation for accessing the indeno[1,2-b]quinoline heterocyclic system. These methods generally involve the condensation and subsequent cyclization of appropriately substituted aniline (B41778) and carbonyl precursors.

The Friedländer synthesis is a fundamental and direct method for preparing quinolines, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netrsc.org This reaction can be catalyzed by acids, bases, or conducted under neutral conditions, sometimes with heating. researchgate.netnih.gov The versatility of this method has been demonstrated in the synthesis of the parent compound, 11H-indeno[1,2-b]quinolin-11-one, which was achieved in high yield by reacting 2-aminobenzaldehyde with 1,3-indandione. wikipedia.org Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to facilitate the cyclocondensation. researchgate.netrsc.org

General Scheme of the Friedländer Annulation
Reactant AReactant BKey ConditionsProduct Type
o-aminoaryl aldehyde or ketoneKetone with α-methylene groupAcid or Base Catalysis, HeatSubstituted Quinoline
2-Aminobenzaldehyde1,3-IndandioneCatalyst-free, Water, 70°C11H-indeno[1,2-b]quinolin-11-one

The Pfitzinger reaction provides an alternative route to quinoline derivatives, specifically quinoline-4-carboxylic acids. nih.gov The synthesis involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.govumich.edu The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. nih.gov This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline ring. nih.gov While a direct application to 6,8-dibromo-11H-indeno[1,2-b]quinoline is not prominently documented, the Pfitzinger reaction remains a powerful tool for generating highly substituted quinoline cores that could serve as intermediates for more complex structures like indenoquinolines. umich.eduresearchgate.net

Modern organic synthesis has seen the rise of transition-metal catalysis, with palladium being a particularly versatile metal for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Palladium-catalyzed reactions have been developed for the synthesis of quinoline and fused-quinoline systems. organic-chemistry.orgresearchgate.net These methods include cascade reactions that can rapidly build molecular complexity from simple precursors. For instance, a palladium-catalyzed cascade radical cyclization and C-H amination of 1,7-enynes has been developed to construct tricyclic quinolin-2(1H)-one scaffolds. researchgate.netresearchgate.net Another approach involves an asymmetric cascade intramolecular cyclization followed by an intermolecular Michael addition reaction of allenyl benzoxazinones with 1-azadienes to afford chiral C2-functionalized quinoline derivatives. nih.gov

Iron, being an inexpensive and abundant metal, is an attractive catalyst for organic transformations. Iron(III)-promoted linear intramolecular cascade cyclizations have been reported for the construction of selenophene-fused, quinoline-based heteroacene scaffolds. This method utilizes 1,3-diyne and 1,3,5-triyne precursors which undergo cyclization with diorganyl diselenides. In this process, the diorganyl diselenide acts as both a cyclizing agent and a source of selenium atom insertion. This strategy demonstrates the utility of iron catalysis in forming complex, fused heterocyclic systems that include a quinoline core.

While the direct synthesis of the indeno[1,2-b]quinoline skeleton from sulfur-containing precursors is not a common strategy, elemental sulfur plays a role in related synthetic transformations. For example, powdered sulfur has been used as a dehydrogenating agent to aromatize tetrahydroindeno[2,1-c]quinolines into the fully aromatic indeno[2,1-c]quinoline system. Additionally, sulfur-assisted, selenium-catalyzed reactions of β-(2-nitrophenyl)-α,β-unsaturated ketones with carbon monoxide can produce quinolines. Thioamides have also been explored as precursors in certain quinoline syntheses. researchgate.net These examples highlight the utility of sulfur-based reagents in the broader context of quinoline and fused-quinoline synthesis.

Targeted Synthesis of 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one

The previously unknown 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one has been synthesized using a catalyst-free methodology. The synthesis involves the reaction of 3,5-dibromo-2-aminobenzaldehyde with 1,3-indandione. The reaction proceeds to completion when refluxed in acetonitrile (B52724) (MeCN) using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This method afforded the target compound in a 40% crude yield. The moderate yield was attributed to the product's partial solubility in the reaction medium and subsequent losses during the purification process. The structure of the final compound was unequivocally confirmed through NMR, IR spectroscopy, LC/MS analysis, elemental analysis, and single-crystal X-ray diffraction.

Synthesis of 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one
Reactant AReactant BReagent/SolventConditionsCrude Yield
3,5-Dibromo-2-aminobenzaldehyde1,3-IndandioneDCC, MeCNReflux40%

Catalyst-Free Friedländer Reaction Utilizing Acetonitrile/DCC System

A notable advancement in the synthesis of indenoquinoline derivatives is the development of a catalyst-free approach based on the Friedländer annulation. This method provides a direct and straightforward route to poly-substituted quinolines. nih.gov A specific application of this strategy has been successfully employed for the synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one. derpharmachemica.com

This synthetic protocol utilizes an acetonitrile (MeCN) and N,N'-dicyclohexylcarbodiimide (DCC) system. derpharmachemica.com In this reaction, acetonitrile serves as both the solvent and a reactant, while DCC acts as a dehydrating agent to facilitate the cyclocondensation. The use of acetonitrile is advantageous as the byproduct of DCC, dicyclohexylurea (DCU), is insoluble in it, allowing for easy removal by filtration. derpharmachemica.comnih.govmdpi.com This catalyst-free system represents a significant step towards more environmentally benign synthetic procedures, avoiding the use of potentially toxic metal catalysts or harsh acidic/basic conditions often required in traditional Friedländer syntheses. derpharmachemica.comnih.gov

Reaction Conditions and Optimization for Dibrominated Precursors

The synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one via the catalyst-free MeCN/DCC system involves the reaction of 2-amino-3,5-dibromobenzophenone (B1596887) with 1,3-indandione. The reaction proceeds under reflux conditions in acetonitrile, with DCC promoting the necessary dehydration and cyclization steps. derpharmachemica.com

Under these optimized conditions, the reaction was observed to proceed to complete conversion of the starting materials. The target compound, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, was obtained in a 40% crude yield. The moderate yield is attributed to the partial solubility of the product in the reaction medium and subsequent losses during the purification process. Importantly, no significant formation of by-products was detected by thin-layer chromatography (TLC), simplifying the isolation of the desired product. derpharmachemica.com The structure of the synthesized compound was rigorously confirmed through various analytical techniques, including NMR, IR spectroscopy, LC/MS, and single-crystal X-ray diffraction. derpharmachemica.com

Reactant 1Reactant 2SystemConditionsProductCrude Yield (%)Ref.
2-amino-3,5-dibromobenzophenone1,3-indandioneMeCN/DCCReflux6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one40 derpharmachemica.com

Multi-Component Reaction Approaches for Indenoquinoline Core Construction

Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecular architectures like the indenoquinoline core from simple, readily available starting materials in a single step. noahchemicals.com These reactions offer significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds.

One such approach involves a three-component, one-pot condensation of an aromatic aldehyde, an amine (such as 1-aminonaphthalene or 1-aminoanthracene), and 1,3-indanedione. This reaction can be effectively catalyzed by Lewis acids like iron(III) triflate, leading to the formation of indenoquinolinone derivatives in high yields. noahchemicals.com Another variation utilizes aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine (B81030) or ammonium (B1175870) acetate, often in the presence of a heterogeneous catalyst, to construct related indenoquinoline diones. derpharmachemica.com Furthermore, the reaction of aldehydes, 1,3-indanedione, and enaminones, catalyzed by p-toluenesulfonic acid under microwave irradiation in high-temperature water, provides a rapid and high-yielding route to poly-substituted indeno[1,2-b]quinolines.

AldehydeAmine SourceActive Methylene (B1212753) Compound(s)CatalystProduct TypeRef.
Aromatic Aldehydes1-Aminonaphthalene1,3-IndanedioneIron(III) TriflateIndenoquinolinone noahchemicals.com
Aromatic Aldehydesp-Toluidine / Ammonium Acetate1,3-Indanedione, DimedoneCu/zeolite-YIndenoquinoline-dione derpharmachemica.com
Aromatic AldehydesEnaminones1,3-Indanedionep-Toluenesulfonic acidPoly-substituted indenoquinoline

Emerging Catalytic Systems in Indenoquinoline Synthesis

The development of novel and efficient catalytic systems is a continuous focus in organic synthesis. For the construction of the indenoquinoline scaffold, several emerging catalytic strategies, including organocatalysis, heterogeneous catalysis, and advanced metal-catalyzed approaches, have been explored.

Organocatalysis (e.g., Mandelic Acid)

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has gained prominence as a green and sustainable chemical technology. Mandelic acid, a naturally occurring and inexpensive organic acid, has been identified as an efficient organocatalyst for the synthesis of heterocyclic compounds.

Specifically, mandelic acid has been successfully used to catalyze the condensation reaction between ninhydrin (B49086) and o-phenylenediamines or pyridine-2,3-diamines to produce 11H-indeno[1,2-b]quinoxalin-11-ones and related structures. The reactions are typically carried out in aqueous ethanol (B145695) at room temperature, highlighting the mildness of this protocol. The key advantages of this method include the use of a metal-free and low-cost catalyst, environmentally benign solvents, and ambient reaction temperatures, often without the need for chromatographic purification.

Heterogeneous Catalysis (e.g., Cu/zeolite-Y, Silica (B1680970) Sodium Carbonate)

Heterogeneous catalysts offer significant practical advantages, such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. In the context of indenoquinoline synthesis, copper supported on zeolite-Y (Cu/zeolite-Y) has proven to be a highly effective heterogeneous catalyst. derpharmachemica.com This system efficiently catalyzes the multi-component reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and an amine source to yield indeno-[1,2-b]-quinoline-dione derivatives. derpharmachemica.com The catalyst exhibits both Brønsted and Lewis acid sites, contributing to its high activity. derpharmachemica.com It can be recovered and reused multiple times with only a marginal decrease in product yield. derpharmachemica.com

Another emerging solid catalyst is silica sodium carbonate (SSC), which has been demonstrated as an efficient catalyst for various one-pot syntheses of heterocyclic compounds under solvent-free conditions. While not yet specifically reported for the this compound system, its effectiveness in related MCRs suggests its potential as a recyclable and environmentally friendly catalyst for indenoquinoline synthesis.

CatalystReaction TypeAdvantagesRef.
Cu/zeolite-Y Multi-component synthesis of indenoquinoline-dionesHeterogeneous, reusable, good to excellent yields, reduced reaction time derpharmachemica.com
Silica Sodium Carbonate (SSC) One-pot synthesis of various heterocyclesHeterogeneous, solvent-free conditions, recyclable, low cost

Metal-Catalyzed Approaches (e.g., Iron(III) Triflate, Ammonium Metavanadate)

Metal triflates are recognized for their strong Lewis acidity and are effective catalysts for a variety of organic transformations. Iron(III) triflate (Fe(OTf)₃) has been successfully applied as a recyclable catalyst in the one-pot, three-component synthesis of indenoquinolinone derivatives from aromatic aldehydes, an amino source, and 1,3-indanedione. noahchemicals.com This method is characterized by its efficiency and the wide range of applicable substrates, producing the desired products in high yields (80-92%). noahchemicals.com

Ammonium metavanadate (NH₄VO₃) is another cost-effective and mild metal-based catalyst that is gaining attention. nih.gov While its application to indenoquinoline synthesis is still an emerging area, it has been shown to be a highly efficient catalyst for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction and for the one-pot synthesis of pyridines. nih.govderpharmachemica.com These applications in the synthesis of the core quinoline and related pyridine (B92270) rings suggest its potential utility in developing novel synthetic routes to more complex systems like indenoquinolines. nih.govderpharmachemica.com

Derivatization Strategies for Functionalized Indeno[1,2-b]quinolinone Scaffoldsmdpi.comresearchgate.net

The functionalization of indeno[1,2-b]quinolinone scaffolds is a key area of chemical synthesis aimed at creating diverse molecular structures. Derivatization is often centered on the ketone group of the parent molecule, such as 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, which serves as a versatile handle for introducing new functional groups. mdpi.com These modifications can lead to the formation of derivatives like oximes, hydrazones, and carboxamides, enabling the exploration of new chemical space. mdpi.comnih.govnih.gov

Formation of Oximes and Hydrazone Derivativesmdpi.com

The ketone at the 11-position of the indeno[1,2-b]quinolinone core is readily converted into oxime and hydrazone derivatives through condensation reactions. mdpi.comnih.gov

Oximes are synthesized by reacting the ketone precursor with hydroxylamine (B1172632). nih.gov For the analogous 11H-indeno[1,2-b]quinoxalin-11-one scaffold, this transformation is typically achieved by treating the ketone with hydroxylamine in hot ethanol in the presence of a base like sodium hydroxide (B78521) (NaOH). nih.gov Alternatively, hydroxylamine hydrochloride in a solvent such as ethanol or pyridine can be used. nih.govwikipedia.org This reaction replaces the carbonyl oxygen atom with a =N-OH group. wikipedia.org

Hydrazones are formed through the nucleophilic addition of hydrazine (B178648) hydrate (B1144303) to the ketone of the indeno[1,2-b]quinolinone system. mdpi.comwikipedia.org This process results in the formation of a C=N-NH2 functional group. wikipedia.org The resulting 11H-indeno[1,2-b]quinoxalin-11-one hydrazone can be further modified; for instance, it can react with aldehydes, such as p-ethylbenzaldehyde, in refluxing ethanol to yield azine derivatives. mdpi.com

The table below summarizes the formation of these derivatives from a generic indeno[1,2-b]quinolin-11-one starting material.

Starting MaterialReagent(s)Resulting Functional GroupDerivative Class
Indeno[1,2-b]quinolin-11-oneHydroxylamine, NaOH, Ethanol=N-OHOxime
Indeno[1,2-b]quinolin-11-oneHydrazine hydrate=N-NH₂Hydrazone

Carboxamide Coupling Reactionsmdpi.com

Carboxamide derivatives of the indeno[1,2-b]quinoline scaffold are synthesized by forming an amide bond from a carboxylic acid precursor. nih.govnih.gov This strategy involves preparing an indeno[1,2-b]quinoline core that bears a carboxylic acid group at a specific position on the aromatic ring system. nih.gov

The synthesis of these carboxylic acid precursors can be achieved through methods like the Pfitzinger synthesis, which utilizes an appropriate isatin and 1-indanone, followed by oxidation steps to generate the required acid. nih.gov A series of 11-oxo-11H-indeno[1,2-b]quinolines featuring a carboxamide-linked side chain have been studied, with the carboxamide group positioned at various locations on the chromophore, such as the 4- and 6-positions. nih.gov Once the carboxylic acid derivative is obtained, standard peptide coupling methods can be employed to react it with a desired amine, thereby forming the corresponding carboxamide. nih.govnih.gov

A general scheme for this coupling reaction is presented in the table below.

Reactant 1Reactant 2Product Type
11-Oxo-11H-indeno[1,2-b]quinoline-carboxylic acidAmine (R-NH₂)11-Oxo-11H-indeno[1,2-b]quinolinecarboxamide

Advanced Spectroscopic and Diffraction Characterization of Indeno 1,2 B Quinoline Derivatives

Single Crystal X-ray Diffraction Analysis for Structural Confirmation

Single crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of a crystalline solid. For 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, this technique provides unequivocal proof of its molecular conformation and intermolecular packing in the solid state.

The analysis reveals that the molecule crystallizes in a specific arrangement, with the indeno[1,2-b]quinolin-11-one core being nearly planar. The crystal structure is stabilized by intermolecular interactions, including π-π stacking of the aromatic rings. researchgate.net In the crystal lattice, adjacent molecules are linked through these non-covalent interactions, forming a well-ordered supramolecular assembly. researchgate.net The distance between the planes of the stacked cycles is approximately 3.447 Å, with a centroid-to-centroid distance of 3.952 Å. researchgate.net

Table 1: Crystallographic Data for 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one

ParameterValue
Chemical FormulaC₁₆H₇Br₂NO
Formula Weight389.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1234(5)
b (Å)3.9521(2)
c (Å)27.5214(11)
α (°)90
β (°)98.987(2)
γ (°)90
Volume (ų)1302.14(10)
Z4
Density (calculated) (g/cm³)1.984
Absorption Coefficient (mm⁻¹)6.897
F(000)744.0

This data is for the derivative 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one in deuterated chloroform (CDCl₃) shows distinct signals for each of the aromatic protons. mdpi.com The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The observed splitting patterns (e.g., singlet, doublet, triplet) arise from the spin-spin coupling between neighboring protons and provide information about their connectivity.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The spectrum for 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one reveals the positions of the carbon atoms in the fused ring system, including the characteristic signal for the carbonyl carbon (C=O) at approximately 190.3 ppm. mdpi.com

Table 2: ¹H NMR Data for 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one (400 MHz, CDCl₃)

Atom AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-108.24s-
H-148.19d8.0
H-68.18s-
H-27.99d2.0
H-177.85d7.5
H-157.73t6.0
H-167.57t6.0

This data is for the derivative 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one. Atom numbering is based on the source publication. mdpi.com

Table 3: ¹³C NMR Data for 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)
190.3
163.1
146.7
143.6
138.4
137.6
136.1
132.4
132.2
131.6
130.0
128.5
126.5
124.5
122.8
120.6

This data is for the derivative 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

The IR spectrum of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one exhibits several key absorption bands that confirm its structure. mdpi.com A strong absorption band around 1711 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group. mdpi.com The presence of aromatic rings is confirmed by absorption bands in the region of 1625 cm⁻¹. mdpi.com The stretching vibration of the C=N bond in the quinoline (B57606) ring is observed around 1483 cm⁻¹. mdpi.com Additionally, a characteristic absorption for the carbon-bromine (C-Br) bond is found at 676 cm⁻¹. mdpi.com

Table 4: Key IR Absorption Bands for 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
1711C=O stretchKetone
1625C=C stretch (aromatic)Aromatic ring
1483C=N stretchQuinoline ring
676C-Br stretchBromo-substituent

This data is for the derivative 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis

Liquid chromatography-mass spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to identify and quantify compounds in a mixture.

For 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, LC/MS analysis with electrospray ionization in positive mode (ESI+) was used to confirm the molecular weight of the compound. mdpi.com The mass spectrum shows a protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of 387.8971. mdpi.com This experimental value is in excellent agreement with the theoretical value of 387.8967 for the protonated molecule [C₁₆H₇Br₂NO + H]⁺. mdpi.com The isotopic pattern of the peaks, with characteristic relative intensities for a molecule containing two bromine atoms, further confirms the elemental composition. mdpi.com

Table 5: LC/MS Data for 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one

Ionization ModeObserved m/z ([M+H]⁺)Theoretical m/z ([M+H]⁺)
ESI+387.8971387.8967

This data is for the derivative 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one. mdpi.com

Theoretical and Computational Investigations of Indeno 1,2 B Quinoline Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands to the active sites of proteins or DNA.

The planar aromatic structure of indeno[1,2-b]quinoline derivatives makes them prime candidates for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Molecular docking analyses of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one have suggested that it can effectively intercalate with DNA. mdpi.comresearchgate.net In one study, the compound was docked into the B-DNA structure (PDB ID: 151D), with the binding region corresponding to the intercalation site of the well-known anticancer drug doxorubicin, between guanine (B1146940) (G) and cytosine (C) base pairs. mdpi.com

Studies on the broader class of indeno[1,2-b]quinoline-9,11-diones further illuminate this mechanism. Docking simulations with DNA oligonucleotides (PDB IDs: 1D32 and 102D) revealed that these compounds could reversibly bind to DNA. nih.gov The primary driving forces for this intercalation are π-π stacking interactions between the planar aromatic rings of the ligand and the DNA base pairs. nih.govnih.gov Additionally, hydrogen bonds between the heterocyclic rings of the compounds and the DNA molecule can further strengthen the binding. nih.govnih.gov The planar structure is considered an appropriate scaffold for inserting between DNA base pairs, forming stable non-covalent complexes that can distort the DNA helix, reduce its twist, and elongate it, thereby interfering with its normal biological functions. nih.gov

Beyond DNA, indeno[1,2-b]quinoline derivatives have been computationally evaluated for their potential to interact with various protein targets implicated in cancer and other diseases.

Mutated p53 and Bcl-2: The p53 tumor suppressor protein is frequently mutated in human cancers, making it a key therapeutic target. cabidigitallibrary.org The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death), with anti-apoptotic members like Bcl-2 itself often being overexpressed in tumors. researchgate.net Molecular docking studies have shown that substituted indeno[1,2-b]quinoline amines can interact with both mutated p53 and the Bcl-2 protein through hydrogen bonding and other polar interactions. researchgate.netresearchgate.net Related indeno[1,2-b]quinoxaline derivatives have been shown to downregulate the expression of Bcl-2 while upregulating pro-apoptotic proteins like Bax, thereby promoting apoptosis in cancer cells. researchgate.netnih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. ekb.eg Docking simulations of related indeno[1,2-b]quinoxaline derivatives have been performed to investigate their binding within the ATP-binding pocket of CDK2. tandfonline.com These studies suggest that the compounds are stabilized in the CDK2 cavity primarily through hydrophobic interactions with key amino acid residues. tandfonline.com Docking of other CDK2 inhibitors has revealed important hydrogen bond interactions with residues such as lysine, aspartic acid, leucine, and histidine in the active site. researchgate.net

Serotonin 5-HT2A Receptor: The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a major target for antipsychotic drugs. ceon.rs While direct docking studies of 6,8-dibromo-11H-indeno[1,2-b]quinoline with this receptor are not widely reported, research on other ligands has identified key interaction points. Important binding interactions for 5-HT2A antagonists include hydrogen bonds with residues like Asp155 (D3.32) and Ser159 (S3.36), as well as π-π stacking interactions with tryptophan (W3.28) and phenylalanine (F6.52) residues. ceon.rs The aromatic system of the indeno[1,2-b]quinoline scaffold could potentially engage in similar interactions.

The strength of the interaction between a ligand and its target is quantified by its binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition/dissociation constant (Ki/Kd). Lower binding energy values indicate a more stable complex and stronger affinity.

Docking studies on indeno[1,2-b]quinoline-9,11-diones with DNA have reported binding affinities ranging from -6.86 to -9.87 kcal/mol. nih.gov For conjugates of the related indolo[2,3-b]quinoline scaffold, predicted Gibbs free energies of binding with DNA were in the range of -8.3 to -9.3 kcal/mol. mdpi.com These values signify strong binding potential. The primary interactions contributing to these affinities are π-π stacking and hydrogen bonds. nih.gov A comparative analysis found that aromatized indeno[1,2-b]quinoline derivatives generally exhibited higher binding energies than their non-aromatized counterparts, which was attributed to superior π-π stacking capabilities. nih.gov

For protein targets, similarly strong affinities have been predicted. For example, novel inhibitors designed to target CDK2 showed calculated binding affinities ranging from -10.8 to -11.0 kcal/mol. researchgate.net These strong interactions were primarily driven by hydrogen bonds with key catalytic residues. researchgate.net

Compound ClassTargetPredicted Binding Affinity (kcal/mol)Primary InteractionsReference
Indeno[1,2-b]quinoline-9,11-dionesDNA-6.86 to -9.87π-π stacking, Hydrogen bonds nih.gov
Indolo[2,3-b]quinoline ConjugatesDNA-8.3 to -9.3Not specified mdpi.com
Designed Imidazol-5-onesCDK2-10.8 to -11.0Hydrogen bonds (Lys, Asp, Leu, His) researchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of the ligand-target complex and any conformational changes that may occur upon binding.

MD simulations have been employed to further investigate the binding modes of cytotoxic indeno[1,2-b]quinoline-9,11-diones with DNA. nih.govnih.gov These simulations, often run for nanosecond timescales (e.g., 50 ns), help to assess the stability of the docked poses. nih.gov The stability of the complex is typically evaluated by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in its predicted orientation. mdpi.com Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the complex are more flexible or rigid. mdpi.com Such simulations have confirmed that indeno[1,2-b]quinoline derivatives can form stable complexes with DNA, validating the intercalation mechanism proposed by docking studies. nih.govmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory for Isomerism and Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of quinoline (B57606) derivatives. nih.govrsc.org These computational approaches allow for the optimization of molecular geometries to identify the most stable conformations and the calculation of various electronic properties that govern the behavior of the molecules. nih.gov

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller energy gap generally signifies higher reactivity and a greater propensity for the molecule to undergo electronic charge transfer, making it a "soft" molecule. nih.gov Conversely, a large energy gap indicates high stability and lower reactivity. nih.gov

Studies on various quinoline derivatives have shown that the substitution pattern on the quinoline core significantly influences these electronic properties. Electron-donating groups can effectively reduce the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. researchgate.net DFT calculations are also employed to understand isomerism, such as keto-enol tautomerism, by determining the relative stability and the energy barriers for conversion between different tautomeric forms in various environments, such as in the gas phase or in a solvent. nih.gov For the indeno[1,2-b]quinoline scaffold, DFT provides a basis for understanding how substituents like the bromine atoms in this compound modulate its electronic properties and potential for molecular interactions.

Table 1: Key Electronic Properties Calculated by DFT for Quinoline Derivatives

Property Symbol Significance Reference
Highest Occupied Molecular Orbital Energy EHOMO Relates to ionization potential and electron-donating ability. electrochemsci.org
Lowest Unoccupied Molecular Orbital Energy ELUMO Relates to electron affinity and electron-accepting ability. electrochemsci.org
HOMO-LUMO Energy Gap ΔE Indicates chemical reactivity and kinetic stability. nih.gov
Chemical Hardness η Measures resistance to charge transfer. electrochemsci.org
Electronegativity χ Describes the power of an atom to attract electrons to itself. electrochemsci.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are pivotal in medicinal chemistry for deciphering the relationship between the chemical structure of a compound and its biological activity. These models are essential for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

For indenoquinoline and related quinoline structures, SAR studies have identified several key structural features that are critical for their biological activities, particularly as anticancer agents and kinase inhibitors.

Substitution at Positions 6 and 8: Research on quinolinone-based compounds has shown that substitutions at the 6 and 8 positions significantly impact biological activity. Specifically, the presence of electron-withdrawing groups like bromine (Br) or chlorine (Cl) at these positions was found to considerably increase antimycobacterial activity. nih.gov This is attributed to a reduction in molecular electronegativity and an increase in molecular volume, which enhances the biological effect. nih.gov This finding is directly relevant to this compound, suggesting that the dibromo substitution is a key determinant for its potential bioactivity.

Substituents at the C-6 Position: In the related indeno[1,2-c]quinoline scaffold, the nature of the substituent at the C-6 position is crucial for antiproliferative activity. For instance, a piperazine (B1678402) group at this position was found to be essential for activity, whereas morpholine (B109124) or piperidine (B6355638) counterparts were inactive. cust.edu.tw

Role of Hydrophobicity: A QSAR study conducted on a series of bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) revealed that hydrophobic interactions play a limited role in their anticancer activity. nih.gov This is consistent with broader observations for many anticancer compounds where hydrophobicity is often not a primary driving factor for efficacy. nih.gov

Table 2: Summary of Structure-Activity Relationship Findings for Indenoquinoline Derivatives

Structural Position Modification Effect on Biological Activity Reference
Positions 6 and 8 Substitution with electron-withdrawing groups (e.g., Br, Cl) Increased antimycobacterial activity nih.gov
Position 6 Introduction of a piperazine moiety (in indeno[1,2-c]quinolines) Crucial for antiproliferative activity cust.edu.tw

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target, such as a protein kinase. nih.gov Kinases are frequent targets for indenoquinoline derivatives due to their roles in cell signaling and proliferation. acs.orgnih.gov

For the structurally related indeno[1,2-b]indole (B1252910) scaffold, a pharmacophore model was successfully developed for inhibitors of human protein kinase CK2. nih.gov This model identified nine common chemical features, including hydrogen bond donors, acceptors, and aromatic rings, that are critical for binding. nih.gov Such models are then used for virtual screening of large compound databases to identify novel scaffolds that fit the binding requirements. nih.gov

Similarly, pharmacophore models for other quinoline-based kinase inhibitors, such as those targeting VEGFR-2, typically feature a combination of hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings (AADDR or ADHRR). ijrpr.comresearchgate.net These models provide a rational basis for designing new, potent, and selective kinase inhibitors based on the indeno[1,2-b]quinoline framework. The development of such models helps to explain the binding requirements for inhibitors and guides the optimization of lead compounds. nih.gov

In Silico Bioavailability and ADME Predictions

In the process of drug discovery, it is crucial to assess not only the potency of a compound but also its pharmacokinetic properties. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage. ijprajournal.com

For various classes of quinoline derivatives, computational models are employed to evaluate drug-likeness, often based on frameworks like Lipinski's Rule of Five, and to predict a range of ADME parameters. researchgate.net These predictions can include properties such as aqueous solubility, intestinal absorption, plasma protein binding, and potential to cross the blood-brain barrier. nih.gov Software platforms like SwissADME and QikProp are commonly used for these predictions. researchgate.netijprajournal.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides)
9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one
4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one
bis(phenazine-1-carboxamides)
bis(naphthalimides)
erlotinib
gefitinib
afatinib
bikaverin
topotecan
irinotecan
camptothecin
Alpidem
Zolimidine
Olprinone
Zolpidem
6,8-DiBromo-1,2,3,4-tetrahydroquinoline
6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one
11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime
tryptanthrin-6-oxime
6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one
1,2-diamino-3,4,5,6-tetrafluorobenzene
ninhydrin (B49086)
2-hydroxy-3-(4-methoxyphenyl)quinoline-4-carboxylic acid
6-chloro-9-methoxy-11H-indeno[1,2-c]quinolin-11-one

Mechanistic Studies of Biological Activities of Indeno 1,2 B Quinoline Derivatives

DNA-Targeting Mechanisms

The interaction of small molecules with deoxyribonucleic acid (DNA) represents a significant avenue for therapeutic intervention, particularly in oncology. The planar aromatic structure of many indenoquinoline derivatives suggests a potential for such interactions.

Intercalation between DNA Base Pairs and π-π Stacking Interactions

Currently, there is a lack of direct experimental evidence from studies such as UV-Vis spectroscopy, fluorescence quenching, or viscosity measurements to definitively confirm the intercalation of 6,8-dibromo-11H-indeno[1,2-b]quinoline into the DNA double helix. However, computational studies on the closely related compound, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, have provided some initial insights. Molecular docking analyses suggest that the planar structure of this derivative could facilitate its insertion between DNA base pairs. citedrive.commdpi.comresearchgate.net This theoretical positioning is believed to be stabilized by π-π stacking interactions between the aromatic rings of the compound and the purine (B94841) and pyrimidine (B1678525) bases of DNA. nih.gov It is important to note that these are computational predictions for a related, but distinct, molecule and await experimental verification for this compound itself.

Modulation of Topoisomerase Activity (Topoisomerase I and II Inhibition)

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for a number of anticancer drugs. The broader class of indenoquinoline and indenoisoquinoline derivatives has been investigated for topoisomerase inhibitory activity. mdpi.comnih.govnih.gov Some of these compounds have been shown to act as dual inhibitors of both topoisomerase I and topoisomerase II. nih.gov However, at present, there are no published experimental studies, such as DNA relaxation assays or cleavage complex assays, that have specifically evaluated the inhibitory effect of this compound on either topoisomerase I or topoisomerase II.

Enzyme Inhibition Profiles

Beyond direct DNA interaction, the biological effects of indenoquinoline derivatives can be mediated through the inhibition of key cellular enzymes.

Kinase Inhibition (e.g., c-Jun N-terminal Kinase (JNK), Cyclin-Dependent Kinase 2 (CDK2), Protein Kinase CK2)

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions. While various indeno[1,2-b]quinoxaline derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), there is no specific experimental data available on the JNK inhibitory activity of this compound. researchgate.netnih.govnih.gov The structural similarity of its derivative, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, to the JNK inhibitor IQ-1 has led to the suggestion that it may also possess JNK inhibitory properties, though this remains to be experimentally confirmed. mdpi.com

Similarly, a comprehensive search of the scientific literature reveals no studies that have specifically investigated the inhibitory potential of this compound against Cyclin-Dependent Kinase 2 (CDK2) or Protein Kinase CK2. While other heterocyclic compounds, including some quinoline (B57606) derivatives, have been explored as CDK2 and CK2 inhibitors, this particular compound has not been the subject of such investigations to date. nih.govnih.govmblbio.comresearchgate.net

Steroid Reductase Inhibition

Steroid reductases, such as 5-alpha reductase, are involved in the metabolism of steroid hormones and are targets for the treatment of conditions like benign prostatic hyperplasia. Although some quinoline-based compounds have been evaluated as inhibitors of steroid 5-alpha reductase, there is currently no published research detailing any investigation into the potential of this compound to inhibit this class of enzymes. nih.govnih.govsci-hub.seresearchgate.netwikipedia.org

Tyrosyl-DNA Phosphodiesterase II Inhibition

Tyrosyl-DNA phosphodiesterase II (TDP2) is an enzyme involved in the repair of DNA damage caused by topoisomerase II inhibitors. Inhibition of TDP2 is being explored as a strategy to enhance the efficacy of certain anticancer therapies. At present, there is no scientific literature available that reports on the investigation of this compound as an inhibitor of Tyrosyl-DNA phosphodiesterase II. While dual inhibitors of topoisomerase I and the related enzyme Tyrosyl-DNA phosphodiesterase I (TDP1) have been developed from the indenoisoquinoline class, this research has not been extended to this compound or its effects on TDP2. nih.govnih.govmdpi.comfrontiersin.org

Induction of Apoptosis Pathways

Currently, there is a lack of specific research findings detailing the induction of apoptosis pathways by this compound. While molecular docking studies suggest its potential as an anticancer agent through DNA intercalation, experimental evidence demonstrating its ability to trigger programmed cell death, including the activation of caspases, modulation of Bcl-2 family proteins, or other apoptotic markers, is not available in the reviewed literature. mdpi.comcitedrive.comresearchgate.net Studies on other quinoline derivatives have shown apoptosis-inducing effects in cancer cell lines, but these findings are not directly applicable to this compound. nih.govnih.gov

Modulation of Inflammatory Pathways (e.g., Superoxide (B77818) Anion Generation, Neutrophil Elastase Release)

The potential anti-inflammatory properties of this compound have been proposed based on computational analysis. mdpi.comcitedrive.comresearchgate.net However, there is no specific experimental data available that elucidates its mechanisms of action on inflammatory pathways. Research on the modulation of key inflammatory responses, such as the generation of superoxide anions and the release of neutrophil elastase by activated human neutrophils, has not been reported for this specific compound. While studies on other indeno[1,2-c]quinoline derivatives have demonstrated inhibitory effects on both superoxide anion generation and neutrophil elastase release, similar investigations for this compound are absent from the current body of scientific literature. nih.gov

Table 1: Summary of Available Biological Activity Data for this compound

Biological Activity Finding Method Reference
DNA Intercalation Potential to effectively intercalate with DNA Molecular Docking Analysis mdpi.comcitedrive.comresearchgate.net
Induction of Apoptosis No experimental data available - -
Superoxide Anion Generation No experimental data available - -
Neutrophil Elastase Release No experimental data available - -

Antibacterial Mechanisms (e.g., Anti-MRSA Activity)

There is currently no published research detailing the antibacterial mechanisms of this compound, including its activity against Methicillin-resistant Staphylococcus aureus (MRSA). While various quinoline and indenoquinoline derivatives have been investigated for their antibacterial properties, with some showing promising results against MRSA, specific studies on the 6,8-dibromo substituted variant are not found in the available literature. researchgate.netnih.govnih.gov Therefore, its potential efficacy, mechanism of action against bacterial strains, and minimum inhibitory concentrations (MICs) remain undetermined.

Exploratory Research on Diverse Indeno 1,2 B Quinoline Derivative Applications

Potential as Anticancer Lead Compounds

The quest for novel anticancer agents has led to the investigation of various indeno[1,2-b]quinoline derivatives, which have shown considerable promise. The parent compound, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, has been identified as a promising lead for developing targeted anticancer drugs. mdpi.comcitedrive.com Molecular docking analyses suggest that this compound may effectively intercalate with DNA, a mechanism commonly employed by cytotoxic agents to disrupt cancer cell replication. mdpi.comresearchgate.net

Derivatives of the indeno[1,2-b]quinoline scaffold have demonstrated potent cytotoxic and antiproliferative activities against a range of human cancer cell lines. A notable series, bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides), has exhibited extraordinarily high potency. nih.gov For instance, certain derivatives with dicationic linker chains showed IC50 values in the nanomolar range (0.18-1.4 nM) against human Jurkat leukemia cells, being up to 1000-fold more potent than their monomeric counterparts. nih.gov Further studies on selected analogues from this series demonstrated activity against subcutaneously implanted colon 38 tumors in mice, producing growth delays comparable to the clinical topoisomerase I (topo I) inhibitor irinotecan, but at significantly lower doses. nih.gov Interestingly, these dimeric compounds were more potent in mutant cell lines that under-express topoisomerase II (topo II), suggesting that topo II is not their primary target and pointing towards a putative topo I inhibition mechanism. nih.gov

Another area of investigation involves substituted indeno[1,2-b]quinoline amines. Studies on mono bromo and phenyl substituted derivatives revealed potent antiproliferative activity against colon carcinoma cell lines, HT29 and SW620, with IC50 values ranging from 1.1 to 4.1 μg/mL. researchgate.netbenthamdirect.com These compounds were found to stimulate apoptosis in the cancer cells. researchgate.netbenthamdirect.com In silico molecular docking simulations indicated that these active compounds interact with mutated p53 and the Bcl-2 protein, which are critical regulators of apoptosis. researchgate.netbenthamdirect.com

The related indeno[1,2-b]quinoxaline scaffold has also yielded potent anticancer agents. nih.govresearchgate.net For example, 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide was found to be highly active against breast adenocarcinoma (MDA-MB231), prostate adenocarcinoma (PC-3), and hepatocarcinoma (Huh-7) cell lines, with IC50 values below 1.0 μM. nih.gov Mechanistic studies showed that this compound induced cell cycle arrest at the S phase and triggered apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. nih.gov

Table 1: Anticancer Activity of Selected Indeno[1,2-b]quinoline and Indeno[1,2-b]quinoxaline Derivatives

Compound ClassCell LineActivity MeasurementValueReference
Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamide) with dicationic linkerJurkat LeukemiaIC500.18 - 1.4 nM nih.gov
Mono bromo/phenyl substituted indeno[1,2-b]quinoline aminesHT29, SW620 ColonIC501.1 - 4.1 μg/mL researchgate.net, benthamdirect.com
11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino)propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide (10a)MDA-MB231 BreastIC500.87 μM nih.gov
Compound 10aPC-3 ProstateIC500.82 μM nih.gov
Compound 10aHuh-7 LiverIC500.64 μM nih.gov

Potential as Anti-inflammatory Lead Compounds

Research has also highlighted the potential of indeno[1,2-b]quinoline derivatives as anti-inflammatory agents. The synthesized 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one is considered a promising lead compound for developing targeted anti-inflammatory drugs. mdpi.comcitedrive.com The anti-inflammatory potential often stems from the inhibition of key signaling pathways involved in the inflammatory response. For instance, the structurally similar indeno[1,2-b]quinoxaline derivatives have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs), which are pivotal in inflammatory processes. researchgate.net

Studies on various 11H-indeno[1,2-b]quinolin-11-one derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.gov In one study, several new derivatives were investigated in mice and rats, with some compounds showing anti-inflammatory action. nih.gov The 10-methyl-amine derivative, in particular, was found to be a more effective anti-inflammatory agent than the standard drugs indomethacin (B1671933) and phenylbutazone (B1037) in the models tested. nih.gov However, another study on derivatives of 10-methylamino-11H-indeno[1,2-b]quinolin-11-one found that substitution in the rings of the indeno and quinoline (B57606) portions of the molecule deprived the compounds of the strong anti-inflammatory and analgesic properties characteristic of the parent system. nih.gov This highlights the critical role that the position and nature of substituents play in the biological activity of these compounds.

The isomeric indeno[1,2-c]quinoline scaffold has also been explored for dual anti-inflammatory and anti-tuberculosis activity. nih.govnih.gov Certain derivatives from this class showed a potent dual inhibitory effect on neutrophil elastase (NE) release and superoxide (B77818) anion generation, key events in neutrophil-mediated inflammation. nih.govresearchgate.net For example, 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one demonstrated IC50 values of 0.46 and 0.68 μM for NE release and superoxide generation, respectively, marking it as a potential lead for new anti-inflammatory drugs. nih.gov

Table 2: Anti-inflammatory Activity of Selected Indenoquinoline Derivatives

CompoundBiological Target/AssayActivity MeasurementValueReference
10-methyl-amine derivative of 11H-indeno[1,2-b]quinolin-11-oneCarrageenan-induced edema (in vivo)Efficacy> Indomethacin nih.gov
6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (4g)Neutrophil Elastase (NE) ReleaseIC500.46 μM nih.gov
Compound 4gSuperoxide Anion GenerationIC500.68 μM nih.gov
(E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide (12)Neutrophil Elastase (NE) ReleaseIC501.76 μM nih.gov, researchgate.net
Compound 12Superoxide Anion GenerationIC501.72 μM nih.gov, researchgate.net

Potential as Antimicrobial Lead Compounds

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. This has prompted research into the antimicrobial activities of more complex fused systems like indenoquinolines. While specific data on 6,8-dibromo-11H-indeno[1,2-b]quinoline is limited in this area, related structures have shown promising results. The indeno[1,2-b]quinoxaline moiety, which is structurally analogous to indenoquinoline, is found in compounds possessing antimicrobial properties. researchgate.netmdpi.com

A study focused on the synthesis and biological evaluation of indeno[1,2-b]quinoxaline derivatives as antifungal and antibacterial agents reported promising antimicrobial results. ekb.eg Similarly, research on 11-oxo-11H-indeno[1,2-b]quinolines bearing a carboxamide-linked cationic side chain has been conducted to determine their efficacy as antibacterial agents. researchgate.net The broader class of quinoline and quinolone derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial effects, for over two centuries and continues to be a source for the development of new agents. researchgate.net Quinoline-2-one derivatives, for example, have shown significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Other Investigated Biological Activities (e.g., Antiviral, Anti-Tuberculosis, Antimalarial, Neuroprotective)

The versatile indenoquinoline scaffold and its parent quinoline structure have been evaluated for a wide array of other biological activities.

Antiviral Activity : Quinoline derivatives have emerged as a promising scaffold for the development of new antiviral agents. semanticscholar.org Research has demonstrated that certain novel quinoline derivatives can inhibit dengue virus serotype 2 in a dose-dependent manner, acting on the early stages of the viral infection and impairing the accumulation of the viral envelope glycoprotein. nih.govmdpi.combohrium.com

Anti-Tuberculosis Activity : There is considerable interest in synthesizing indenoquinoline isomers for their antimycobacterial activities. nih.gov A series of indeno[1,2-c]quinoline derivatives were designed and evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net One compound, (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide, exhibited a significant minimum inhibitory concentration (MIC) of 0.96 μg/mL, a potency comparable to the first-line anti-TB drug isoniazid. nih.govresearchgate.net The quinoline ring itself is a key component of the potent anti-TB drug bedaquiline (B32110) and is recognized as a promising lead for new TB drug development. nih.govaustinpublishinggroup.com

Antimalarial Activity : The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being cornerstone therapies. biointerfaceresearch.com This has spurred continuous research into new quinoline-based hybrids and derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.govnih.govmdpi.comexcli.de

Neuroprotective Activity : Derivatives of 11H-indeno[1,2-b]quinoxaline-11-one have attracted attention for their potential neuroprotective activities, among other biological effects. researchgate.net

Future Directions and Research Perspectives for Indeno 1,2 B Quinoline Compounds

Development of Novel and Green Synthetic Routes with Enhanced Efficiency

Future research in this area should focus on:

One-Pot, Multi-Component Reactions: Designing synthetic strategies where multiple chemical transformations occur in a single reaction vessel can significantly reduce waste and improve time and resource efficiency. For instance, a one-pot, four-component coupling method using recyclable catalysts like titanium dioxide nanoparticles in aqueous media has shown promise for the synthesis of indeno[1,2-b]quinolinone derivatives. tandfonline.com

Use of Eco-Friendly Catalysts and Solvents: Exploring the use of biocatalysts, such as β-cyclodextrin, which can facilitate reactions in water, presents a greener alternative to traditional organic solvents and metal catalysts. mdpi.comresearchgate.net The development of solid-state synthesis methods, although currently yielding moderate results, is another avenue worth exploring to minimize solvent use. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times and improve yields for the synthesis of complex heterocyclic systems, including quinoline (B57606) derivatives. tandfonline.com

Flow Chemistry: The adoption of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of indeno[1,2-b]quinoline libraries.

Advanced Computational Approaches for Rational Compound Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For indeno[1,2-b]quinoline compounds, these approaches can provide deep insights into their mechanism of action and guide the design of more potent and selective analogs.

Key areas for future computational research include:

Molecular Docking and Dynamics Simulations: These techniques can be employed to predict and analyze the binding modes of indeno[1,2-b]quinoline derivatives with their biological targets, such as DNA and various enzymes. nih.govnih.gov For example, docking studies have been used to elucidate the potential of indeno[1,2-b]quinoline-9,11-diones to interact with DNA. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of indeno[1,2-b]quinoline compounds with their biological activities. This can aid in predicting the activity of novel, unsynthesized derivatives and prioritizing them for synthesis.

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features responsible for the biological activity of known indeno[1,2-b]quinolines, pharmacophore models can be generated and used to screen large chemical libraries for new hits with similar properties.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage identification of drug candidates with favorable pharmacokinetic profiles, thereby reducing late-stage attrition in the drug development pipeline. mdpi.com

Comprehensive Elucidation of Structure-Activity Relationships Across Diverse Targets

A thorough understanding of the structure-activity relationships (SAR) is fundamental for the rational design of potent and selective indeno[1,2-b]quinoline-based therapeutic agents. Future SAR studies should be systematic and target-oriented.

Future research should systematically explore:

Substitution Patterns: The effect of different substituents at various positions on the indeno[1,2-b]quinoline core needs to be comprehensively investigated. For instance, studies on indeno[1,2-b]quinoline-6-carboxamides have shown that small, lipophilic substituents can significantly enhance cytotoxic potency. nih.gov

Side Chain Modifications: The nature and length of side chains can profoundly influence the biological activity and pharmacokinetic properties of these compounds.

Isomeric and Conformational Analysis: The impact of different isomers and conformational preferences on target binding and biological activity should be carefully evaluated.

A summary of key SAR findings for indeno[1,2-b]quinoline derivatives is presented in the table below:

Compound SeriesKey Structural FeaturesImpact on Biological Activity
Indeno[1,2-b]quinoline-6-carboxamidesSmall, lipophilic substituents in the non-carboxamide ringIncreased cytotoxic potency nih.gov
Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides)Dicationic linker chainsExtraordinarily high cytotoxic potencies nih.gov
Mono bromo and phenyl substituted indeno[1,2-b]quinoline aminesMono-substitutionPotent antiproliferative activity against colon carcinoma cell lines benthamdirect.comresearchgate.net

Exploration of Novel Biological Targets and Mechanisms of Action

While much of the research on indeno[1,2-b]quinolines has focused on their anticancer properties, particularly as DNA intercalators and topoisomerase inhibitors, there is a vast, unexplored landscape of other potential biological targets. nih.govnih.gov

Future investigations should aim to:

Identify Novel Protein Targets: Employing techniques like chemical proteomics and affinity chromatography can help in the identification of novel protein binding partners for indeno[1,2-b]quinoline derivatives. For the broader quinoline class, aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) have been identified as selective targets. nih.gov

Investigate Kinase Inhibition: Given the structural similarities of some indenoquinolines to known kinase inhibitors, their potential to modulate the activity of various kinases, such as c-Jun N-terminal kinases (JNKs), should be explored. mdpi.com

Elucidate Mechanisms of Action: Detailed mechanistic studies are required to understand how these compounds exert their biological effects. This includes investigating their impact on cell cycle progression, apoptosis, and other cellular signaling pathways. nih.gov For example, some indeno[1,2-b]quinoxaline derivatives have been shown to induce S-phase cell cycle arrest and apoptosis. nih.gov

Potential Biological TargetRationale for Investigation
c-Jun N-terminal kinases (JNKs)Structural similarity of indenoquinolines to known JNK inhibitors. mdpi.com
Aldehyde dehydrogenase 1 (ALDH1)Identified as a selective target for the broader quinoline class. nih.gov
Quinone reductase 2 (QR2)Identified as a selective target for the broader quinoline class. nih.gov
DNA (Minor Groove Binding)Planar aromatic structure is suitable for DNA interaction. nih.gov

Integration into Chemical Biology and Drug Discovery Pipelines

The ultimate goal of research on indeno[1,2-b]quinoline compounds is their translation into clinically useful therapeutic agents. This requires a seamless integration of basic research with preclinical and clinical development.

Future efforts should focus on:

Development of Target-Specific Probes: Synthesizing fluorescently labeled or biotinylated indeno[1,2-b]quinoline derivatives can facilitate the study of their cellular uptake, subcellular localization, and target engagement.

High-Throughput Screening: The development of robust and efficient high-throughput screening assays is essential for the rapid evaluation of large libraries of indeno[1,2-b]quinoline analogs against various biological targets.

In Vivo Efficacy and Safety Studies: Promising lead compounds need to be rigorously evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles. The use of models like zebrafish xenografts has already shown utility in confirming the anti-tumor effects of some derivatives in vivo. nih.gov

Combination Therapies: Investigating the potential of indeno[1,2-b]quinoline compounds in combination with existing therapeutic agents could lead to synergistic effects and overcome drug resistance.

Q & A

Basic Research Questions

Q. How can the synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinoline be optimized for improved yield and purity?

  • Methodological Answer : Optimization involves selecting catalysts (e.g., heterogeneous Cu/zeolite-Y) and reaction conditions (ethanol under reflux). Key parameters include molar ratios of aromatic aldehydes, indan-1,3-dione, and amines, with yields enhanced by adjusting reaction time and temperature. For example, using Cu/zeolite-Y in ethanol under reflux achieved >85% yield for structurally similar indenoquinoline derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to acute toxicity and potential respiratory irritation, use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Safety data for analogous indenoquinolines recommend storing the compound in airtight containers at 4°C and disposing via authorized waste management services to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for confirming the fused indenoquinoline scaffold. Complementary techniques include:

  • ¹H/¹³C NMR : To assign aromatic protons and substituents (e.g., bromine atoms at C6/C8).
  • ESI-MS : For molecular weight validation and isotopic pattern analysis (e.g., bromine’s ⁷⁹Br/⁸¹Br split) .

Advanced Research Questions

Q. How does this compound interact with DNA, and what experimental approaches validate its intercalation potential?

  • Methodological Answer : Molecular docking studies suggest intercalation via planar aromatic rings inserting between DNA base pairs. Experimental validation includes:

  • UV-Vis Titration : Monitor hypochromicity and redshift in DNA-complexed spectra.
  • Topoisomerase Inhibition Assays : Measure changes in DNA supercoiling via gel electrophoresis.
  • Cytotoxicity Profiling : Use SRB assays (sulforhodamine B) to correlate DNA binding with antiproliferative activity in cancer cell lines (e.g., GI₅₀ values <1 µM in A549 cells) .

Q. What structure-activity relationships (SAR) govern the anticancer efficacy of indenoquinoline derivatives?

  • Methodological Answer : SAR studies reveal:

  • Bromine Substituents : Enhance DNA binding affinity and cytotoxicity compared to non-halogenated analogs.
  • Side Chain Modifications : Terminal tertiary amines (e.g., pyrrolidino groups) improve cellular uptake and topoisomerase I/II inhibition.
  • Positional Effects : C6 hydroxyl groups increase selectivity for cancer cells over normal cells (e.g., Detroit-551 fibroblasts) .

Q. How do advanced synthetic methodologies (e.g., ultrasound-assisted catalysis) improve the efficiency of indenoquinoline synthesis?

  • Methodological Answer : Ultrasound irradiation reduces reaction time (from hours to minutes) and increases yield (up to 95%) by enhancing mass transfer. For example, La(OTf)₃-catalyzed three-component reactions in PEG-400 under ultrasound produce spiro-indenoquinolines with high regioselectivity .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

  • Methodological Answer : Human breast cancer xenograft models (e.g., MDA-MB-231) are used to assess tumor regression. Protocols include:

  • Administering 10–50 mg/kg doses intraperitoneally.
  • Monitoring tumor volume via caliper measurements and apoptosis via caspase-3 activation assays.
  • Comparing efficacy to reference drugs like camptothecin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.